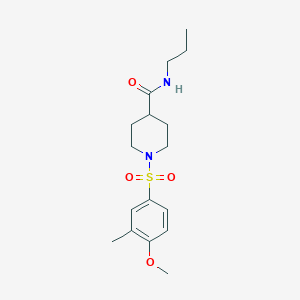
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves the inhibition of the protein S1P1. This protein is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in scientific research. The compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its high affinity for the protein S1P1. This makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, the low toxicity profile of the compound makes it a safe and reliable option for use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the high cost of the compound may limit its use in some research settings.
Orientations Futures
There are several future directions for research involving N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is in the development of new therapeutic applications for the compound. The high affinity of this compound for the protein S1P1 makes it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions.
Another area of future research is in the development of new synthetic methods for the compound. The current synthesis method involves several steps and can be costly and time-consuming. Developing new synthetic methods could make the compound more accessible and cost-effective for use in research.
Finally, future research could focus on the development of new analogs of this compound. By modifying the structure of the compound, researchers may be able to improve its therapeutic properties and reduce any limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps. The first step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with 4-butylaniline to form N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to yield this compound.
Applications De Recherche Scientifique
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been found to have potential therapeutic applications in several areas of scientific research. One of the main areas of interest is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. The compound has been shown to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-9-18-17(20)14-7-10-19(11-8-14)24(21,22)15-5-6-16(23-3)13(2)12-15/h5-6,12,14H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGOGHMPDSUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


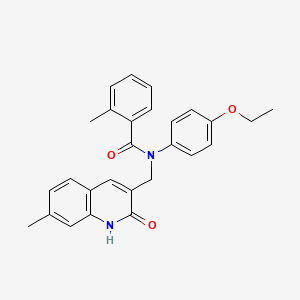
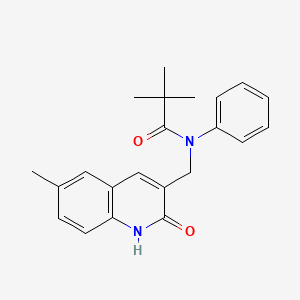


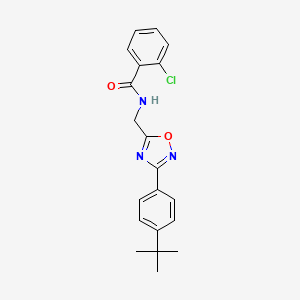
![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)


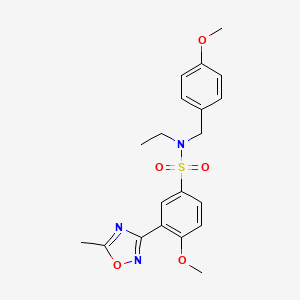
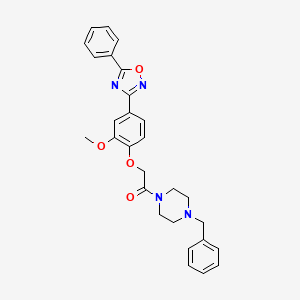

![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)